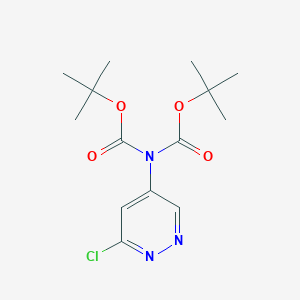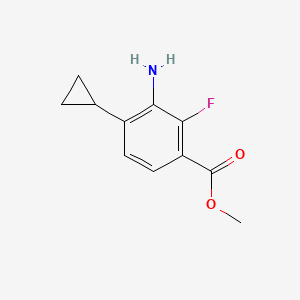![molecular formula C9H15ClN2O2 B13930203 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of appropriate amines with cyclic anhydrides or diketones. One common method involves the cyclization of 1,3-diamines with cyclic anhydrides under acidic conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification steps often include recrystallization and chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
科学研究应用
8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which can enhance the pharmacokinetic properties of drugs.
作用机制
The mechanism of action of 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different substituents, leading to distinct chemical and biological properties.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: A related compound with additional functional groups that impart different reactivity and applications.
Uniqueness
8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione is unique due to its specific methyl substitution and spirocyclic structure, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-11-4-2-9(3-5-11)6-7(12)10-8(9)13;/h2-6H2,1H3,(H,10,12,13);1H |
InChI 键 |
SPEKLJJBQJHQHV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2(CC1)CC(=O)NC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1,1'-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole](/img/structure/B13930141.png)











